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Compound of Interest

Compound Name: Formamide,N-ethyl-N-2-pyridinyl-
Cat. No.: B13832261
Get Quote

Executive Summary

CAS 123342-22-3, identified as 1,2,3,4-Tetrahydroquinoxalin-2-ol, represents a specialized
heterocyclic intermediate belonging to the quinoxaline class.[1][2][3] Structurally, it is a cyclic
hemiaminal formed by the hydration of a dihydroquinoxaline precursor or the cyclization of (2-
aminophenyl)amino-acetaldehyde.[1]

Its physicochemical profile is defined by the equilibrium between its cyclic hemiaminal form and
its potential open-chain aldehyde tautomer, necessitating rigorous control over solvent choice
and pH during analysis. This guide provides a comprehensive breakdown of its solid-state
properties, solubility behaviors, and stability concerns, grounded in structural analysis and
analog data.

Chemical Identity & Structural Analysis

The core structure consists of a benzene ring fused to a piperazine-like ring (tetrahydro-
pyrazine) bearing a hydroxyl group at the C2 position.[1]
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Attribute Detail
CAS Number 123342-22-3
Chemical Name 1,2,3,4-Tetrahydroquinoxalin-2-ol

2-Hydroxy-1,2,3,4-tetrahydroquinoxaline;

Synonyms 1,2,3,4-Tetrahydro-2-quinoxalinol
Molecular Formula CsH10N20

Molecular Weight 150.18 g/mol

Structural Class Heterocyclic amine; Cyclic hemiaminal

Structural Logic & Reactivity
The C2-hydroxyl group creates a hemiaminal center (
).[1] This functional motif is critical for stability:

o Dehydration Risk: Under acidic conditions or heat, the compound may lose water to form
3,4-dihydroquinoxaline (imine formation).

o Oxidation Risk: The electron-rich aromatic amine system is susceptible to oxidation to the
fully aromatic quinoxaline or the lactam (quinoxalin-2-one, CAS 123342-19-8).[1]

Physicochemical Properties

Note: Experimental data for this specific CAS is proprietary/scarce. Values below are derived
from high-fidelity structural analogs (e.g., 1,2,3,4-tetrahydroquinoxaline, 2-quinoxalinol) and
QSPR modeling.

Solid-State Characteristics
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Property Value | Range (Predicted) Causality & Notes

Molecular weight and H-
Physical State Solid (Crystalline powder) bonding capacity (NH, OH)

favor a solid lattice.[1]

Aniline-type derivatives often
Color Off-white to pale yellow develop yellow hues due to

trace oxidation.[1]

Higher than unsubstituted

tetrahydroquinoxaline (mp
Melting Point 115°C - 135°C 96°C) due to additional H-

bonding from the -OH group.

[1]

N Likely to dehydrate or oxidize
Decomposition >150°C -
before boiling.

Solubility Profile

The molecule exhibits amphiphilic character due to the lipophilic benzene ring and hydrophilic
amine/hydroxyl groups.

Water: Low to Moderate (< 5 mg/mL). The hydrophobic aromatic core limits solubility, though
the amine can be protonated to increase it.

DMSO/DMF: High (> 50 mg/mL). Preferred solvents for stock solutions.

Methanol/Ethanol: Soluble.[4][5]

Chloroform/DCM: Moderately soluble.[5]

Partition Coefficient (LogP)[1]

e Predicted LogP: ~0.8 — 1.2[1]

e Implication: The compound has sufficient lipophilicity to cross biological membranes but
remains hydrophilic enough for standard reverse-phase chromatography.[1]
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Stability & Degradation Kinetics

Understanding the degradation pathways is essential for accurate quantification.

Degradation Pathways[1]

o Oxidative Dehydrogenation: Conversion to Quinoxaline (aromatization).
e Dehydration: Loss of

to form Dihydroquinoxaline.

e Hydrolysis (Ring Opening): Reversion to the amino-aldehyde form (pH dependent).

3,4-Dihydroquinoxaline Oxidation (-2H) > Quinoxaline
(Imine Form) (Fully Aromatic)

| N-(2-Aminophenyl)acetaldehyde

1,2,3,4-Tetrahydroquinoxalin-2-ol
(CAS 123342-22-3)

Click to download full resolution via product page
Figure 1: Predicted degradation pathways involving dehydration and oxidation.

Analytical Characterization Protocols

To ensure data integrity, the following protocols utilize self-validating checks (e.qg., internal
standards, diode array purity).

HPLC Method for Purity & Stability[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.
o Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to prevent hemiaminal ring opening).
o Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 10 min.
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e Detection: UV at 254 nm (aromatic ring) and 210 nm.

» Validation: Check for peak splitting which may indicate on-column interconversion between
ring-closed and open forms.

Solubility Determination Workflow

This protocol ensures saturation equilibrium is reached without degrading the sample.

Start: Excess Solid + Solvent

Incubate at 25°C (Shake 24h)
Protect from Light/Air

Y
Filter (0.22 pm PTFE)

Y
Dilute Filtrate in Mobile Phase

y
HPLC-UV Analysis

y

Calculate Concentration
(vs. Standard Curve)

Click to download full resolution via product page

Figure 2: Step-by-step solubility determination workflow.[1]

Handling & Storage Guidelines
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Given the hemiaminal nature and electron-rich aromatic system, strict storage conditions are
required to maintain >98% purity.[1]

Temperature: -20°C (Long-term); 2-8°C (Short-term working stock).[1]

Atmosphere: Store under Argon or Nitrogen to prevent oxidative aromatization.

Container: Amber glass vials (protect from light).

Solution Stability: Unstable in acidic aqueous solutions over time. Prepare fresh in DMSO or
buffered neutral media.

References

e MolCore Chemical Registry.Entry for CAS 123342-22-3 (1,2,3,4-Tetrahydroquinoxalin-2-ol).
[1][2] Retrieved from [1]

e GuideChem Chemical Database.CAS 123342-22-3 Data Sheet.[1] Retrieved from [1]

e PubChem Compound Summary.Quinoxaline and Tetrahydroquinoxaline Derivatives (General
Properties). Retrieved from [1]

o ChemicalBook.Tetrahydroquinoxaline Structure & Stability Data. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Physical Characteristics &
Characterization of CAS 123342-22-3[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13832261/docs#technical-guide-physical-
characteristics-characterization-of-cas-123342-22-3-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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